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molecular formula C9H5ClFNO3 B8289082 5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8289082
M. Wt: 229.59 g/mol
InChI Key: MGXCYBJZYSTREA-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

5-(2-Chloro-6-fluorophenyl)oxazolidine-2,4-dione (22 g., 0.096 mole) was taken into a mixture of dimethylsulfoxide (100 ml.) and methanol (31.5 ml.). Sodium methoxide (10.8 g., 0.2 mole) was added over about 4 minutes, during which time the temperature of the reaction mixture rose to 57° C. As a matter of convenience the reaction mixture was allowed to stand for 16 hours at room temperature before heating at 106° C. for 5 hours. After cooling to 65° C., the reaction mixture was quenched by pouring into 450 ml. of ice and water, treated with activated carbon, filtered, and made strongly acidic with conc. hydrochloric acid. The precipitated product was recovered by filtration and the wet cake slurried in 100 ml. of toluene. Water was removed by azotropic distillation in vacuo. The residual slurry was taken into solution by the addition of 100 ml. acetone and warming. After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml.). Filtration gave purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.). A lower melting second crop (0.9 g.) was obtained from mother liquor.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].CS(C)=O.[CH3:20][O-:21].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:21][CH3:20])[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
31.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
106 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 57° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 65° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring into 450 ml
ADDITION
Type
ADDITION
Details
of ice and water, treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitated product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Water was removed by azotropic distillation in vacuo
ADDITION
Type
ADDITION
Details
The residual slurry was taken into solution by the addition of 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
acetone and warming
CUSTOM
Type
CUSTOM
Details
After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.)
CUSTOM
Type
CUSTOM
Details
was obtained from mother liquor

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)OC)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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